molecular formula C5H9N B1337696 3-Methylenecyclobutanamine CAS No. 100114-49-6

3-Methylenecyclobutanamine

Cat. No. B1337696
M. Wt: 83.13 g/mol
InChI Key: CCDBTPTWKSVCET-UHFFFAOYSA-N
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Description

3-Methylenecyclobutanamine is a compound related to a class of small-ring compounds that have been the subject of various synthetic and structural studies. While the specific compound 3-Methylenecyclobutanamine is not directly mentioned in the provided papers, related compounds such as 3-methylenecyclobutanone, methylenecyclobutene, and methylenecyclobutane have been synthesized and analyzed, providing insights into the chemical behavior and properties of this class of compounds .

Synthesis Analysis

The synthesis of related small-ring compounds often involves the use of blocking groups and strategic intermediates. For instance, methylenecyclobutene was synthesized from diethyl methylenemalonate through intermediates like 3-methylenecyclobutanecarboxylic acid and 3-methylenecyclobutylamine, using anthracene as a blocking group . Similarly, 3-methylenecyclobutanone was prepared, albeit with a mixture of related compounds, which indicates the challenges in obtaining pure substances in this class . These synthetic routes highlight the complexity and creativity required in the synthesis of small-ring compounds.

Molecular Structure Analysis

The molecular structure of methylenecyclobutane, a compound closely related to 3-Methylenecyclobutanamine, has been determined using electron diffraction and microwave data. The molecule exhibits large-amplitude ring-puckering motion, and the bond lengths and angles have been precisely measured, providing a detailed understanding of the molecular geometry .

Chemical Reactions Analysis

Chemical reactions of small-ring compounds like methylenecyclobutene include bromine addition and polymerization, which proceed according to molecular-orbital theory predictions . The polymerization of methylenecyclobutane has been studied, revealing that the polymers contain mixed cyclic and ethylenic structures, with the type of structure depending on the catalyst used . Additionally, the rearrangement of 3-vinylmethylenecyclobutane to 4-methylenecyclohexene has been computationally investigated, showing a nonconcerted process with several parallel diradical pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of small-ring compounds are influenced by their molecular structure. For example, the ring-puckering motion of methylenecyclobutane affects its physical state and reactivity . The synthesis of nucleoside analogues with a methylenecyclobutane unit suggests that these compounds can be functionalized to create derivatives with potential biological activity . The polymerization behavior of methylenecyclobutane indicates that it can form materials with unique properties, such as isorubber structures .

Scientific Research Applications

Synthesis and Chemical Properties

  • Small-Ring Compounds and Synthesis Techniques : Studies have explored the synthesis and properties of small-ring compounds related to 3-Methylenecyclobutanamine. For example, research has detailed the preparation of 3-methylenecyclobutanone and related compounds, examining their synthesis and the challenges in isolating the desired substances (Caserio & Roberts, 1958). Similarly, methods for synthesizing methylenecyclobutene from diethyl methylenemalonate and related substances have been documented (Applequist & Roberts, 1956).

Applications in Advanced Treatment Processes

  • Degradation of Nitrogenous Heterocyclic Compounds : A study conducted in 2022 investigated the use of ionizing radiation technology to degrade nitrogenous heterocyclic compounds like 3-methylindole, which are common refractory organic pollutants. The study focused on the influencing factors and degradation pathway of these compounds (He, Wang, & Wang, 2022).

Other Chemical Research

  • Ring Expansion and Reaction Mechanisms : Research on methylenecyclobutane and its derivatives, which are closely related to 3-Methylenecyclobutanamine, includes studies on palladium(II)-catalysed ring expansion to cyclopentanones (Boontanonda & Grigg, 1977). Another study focused on the competition between ester and formyl groups in cyclobutene electrocyclic reactions (Niwayama & Houk, 1992).

Photodynamic Therapy and Microbial Infection

  • Photodynamic Therapy (PDT) Research : Research has been conducted on the use of photodynamic therapy with methylene blue and other photosensitizers, relevant to the broader context of 3-Methylenecyclobutanamine's chemical group (Souza et al., 2010).

Safety And Hazards

Safety data sheets indicate that 3-Methylenecyclobutanamine hydrochloride should be handled with care. Protective gloves, clothing, and eye/face protection should be worn when handling this compound. If swallowed or if it comes into contact with the eyes, medical advice should be sought immediately .

properties

IUPAC Name

3-methylidenecyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-4-2-5(6)3-4/h5H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDBTPTWKSVCET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454880
Record name 3-Methylenecyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylenecyclobutanamine

CAS RN

100114-49-6
Record name 3-Methylenecyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KS Jandu, V Barrett, M Brockwell… - Journal of medicinal …, 2001 - ACS Publications
Utilizing a pharmacophoric model of binding of 3-(2-aminoethyl)indoles to 5HT 1B/1D receptors, we identified the 3-aminocyclobutyl group as a potential ethylamine isostere. A novel …
Number of citations: 51 pubs.acs.org

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